1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is an organic compound that features a nitrobenzyl group attached to an indole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 4-nitrobenzyl chloride. This intermediate is then reacted with indole-3-carbaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: 1-(4-Nitrobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Aminobenzyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electronic distribution in the molecule and can influence its reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl chloride: Similar in structure but lacks the indole ring and aldehyde group.
Indole-3-carbaldehyde: Contains the indole ring and aldehyde group but lacks the nitrobenzyl moiety.
4-Nitrobenzyl alcohol: Similar nitrobenzyl group but with an alcohol functional group instead of an aldehyde.
Uniqueness
1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is unique due to the combination of the nitrobenzyl group, indole ring, and aldehyde functional group. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFXXLBXDAJAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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